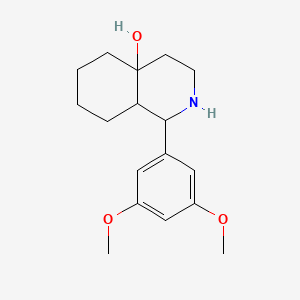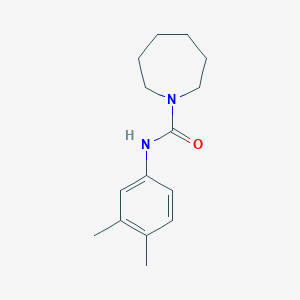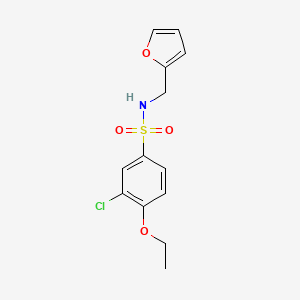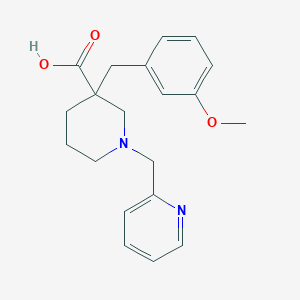
1-(3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol, also known as DOiQ, is a chemical compound that belongs to the class of isoquinoline alkaloids. DOiQ has been found to exhibit a wide range of biological activities, making it a potential candidate for use in various scientific research applications.
作用机制
The exact mechanism of action of 1-(3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol is not fully understood. However, it is believed that 1-(3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol acts on the central nervous system by modulating the activity of various neurotransmitter systems, including the opioid and serotonin systems. 1-(3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol has been shown to have high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids.
Biochemical and Physiological Effects:
1-(3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol has been found to have a wide range of biochemical and physiological effects. For example, 1-(3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, in the brain and spinal cord. Additionally, 1-(3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol has been found to increase the levels of anti-inflammatory cytokines, such as IL-10. 1-(3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol has also been shown to increase the levels of the neurotransmitter serotonin in the brain, which could contribute to its analgesic effects.
实验室实验的优点和局限性
One advantage of using 1-(3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol in lab experiments is that it has been shown to have potent analgesic effects in animal models of pain, making it a useful tool for studying pain pathways and developing new pain medications. Additionally, 1-(3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol has been found to have anti-inflammatory and anti-oxidant properties, which could make it useful for the treatment of various inflammatory diseases. One limitation of using 1-(3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 1-(3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol. One area of research could be to further elucidate its mechanism of action, which could lead to the development of more effective pain medications. Additionally, research could be conducted to investigate the potential use of 1-(3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol for the treatment of various inflammatory diseases. Finally, research could be conducted to investigate the potential use of 1-(3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol in combination with other drugs, which could lead to the development of more effective treatments for various diseases.
合成方法
The synthesis of 1-(3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol can be achieved through a series of chemical reactions. The starting material for the synthesis is 3,5-dimethoxyphenylacetonitrile, which is reacted with sodium borohydride in methanol to produce 3,5-dimethoxyphenylacetamide. The amide is then reduced with lithium aluminum hydride in ether to give 1-(3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol.
科学研究应用
1-(3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol has been found to exhibit a wide range of biological activities, making it a potential candidate for use in various scientific research applications. For example, 1-(3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol has been shown to have potent analgesic effects in animal models of pain, suggesting that it may be useful for the development of new pain medications. Additionally, 1-(3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol has been found to have anti-inflammatory and anti-oxidant properties, which could make it useful for the treatment of various inflammatory diseases.
属性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-20-13-9-12(10-14(11-13)21-2)16-15-5-3-4-6-17(15,19)7-8-18-16/h9-11,15-16,18-19H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEBYIBYZUPXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2C3CCCCC3(CCN2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-4a-ol, perhydro-1-(3,5-dimethoxyphenyl)- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-{5-[(cyclohexylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5495239.png)
![5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495245.png)
![2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5495249.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5495256.png)
![2-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B5495258.png)
![N-cyclohexyl-N'-[4-(difluoromethoxy)phenyl]urea](/img/structure/B5495263.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclohexylacetamide](/img/structure/B5495269.png)


![N-{4-[(3-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5495280.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5495283.png)

![2-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyrimidine](/img/structure/B5495309.png)
![N-cyclopropyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5495335.png)